molecular formula C13H18O2 B13024198 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one CAS No. 61394-81-8

1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one

Cat. No.: B13024198
CAS No.: 61394-81-8
M. Wt: 206.28 g/mol
InChI Key: HKLNDINFSNKIFU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dimethylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one typically involves the reaction of 3-methoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxyphenyl)-3,3-dimethylbutan-2-one is unique due to its specific structural features and the resulting chemical and biological properties. Its combination of a methoxyphenyl group with a dimethylbutanone backbone distinguishes it from other similar compounds and contributes to its diverse applications in various fields.

Properties

CAS No.

61394-81-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C13H18O2/c1-13(2,3)12(14)9-10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3

InChI Key

HKLNDINFSNKIFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=CC(=CC=C1)OC

Origin of Product

United States

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